N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide functions as an EZH2 inhibitor [ [] ]. EZH2 is a histone methyltransferase responsible for trimethylation of lysine 27 on histone H3 (H3K27me3). By inhibiting EZH2, this compound is believed to induce apoptosis and differentiation in SMARCB1-deleted MRT cells [ [] ].
The primary application mentioned for N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide is as a potential therapeutic agent for cancers with SMARCB1 mutations, particularly pediatric malignant rhabdoid tumors (MRTs) [ [] ]. Preclinical studies demonstrate its ability to induce tumor regression in xenograft models.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0